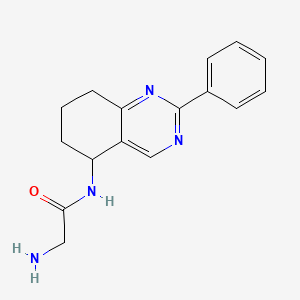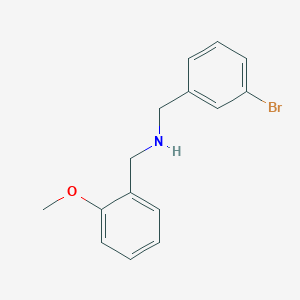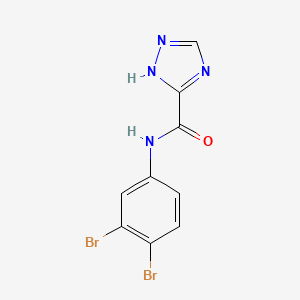
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride, commonly known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTG is a derivative of glycine and belongs to the class of quinazoline compounds.
Mechanism of Action
PTG exerts its therapeutic effects by modulating various biochemical pathways in the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PTG also regulates the expression of genes involved in cell proliferation and apoptosis. It has been found to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
PTG has been shown to have a variety of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. PTG also regulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to enhance learning and memory and can protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
PTG has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PTG is also stable under physiological conditions and can be administered orally or intravenously. However, PTG has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. PTG can also have off-target effects and can interact with other proteins in the body.
Future Directions
There are several future directions for research on PTG. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PTG has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for these conditions. Another area of interest is the development of PTG analogs that can improve its solubility and reduce off-target effects. These analogs could potentially have improved therapeutic efficacy and fewer side effects. Lastly, the use of PTG in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, PTG is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG exerts its therapeutic effects by modulating various biochemical pathways in the body and has been found to have several biochemical and physiological effects. While PTG has some limitations, there are several future directions for research on this compound, including its use in the treatment of neurodegenerative diseases and the development of PTG analogs.
Synthesis Methods
The synthesis of PTG involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
PTG has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG has also been shown to have neuroprotective effects and can improve cognitive function. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-amino-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-9-15(21)19-13-7-4-8-14-12(13)10-18-16(20-14)11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJHVTIUJLKUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)
![3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)

![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)
![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)


![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)